molecular formula C17H26N2O2S B2354229 (E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide CAS No. 1181477-24-6

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide

Cat. No. B2354229
CAS RN: 1181477-24-6
M. Wt: 322.47
InChI Key: FJLZHPRBQROERR-UHFFFAOYSA-N
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Description

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the family of compounds known as sigma-1 receptor ligands, which have been shown to have various effects on the central nervous system.

Scientific Research Applications

Synthesis and Photodynamic Therapy Applications

A study focused on the synthesis of new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit significant photophysical and photochemical properties useful for photodynamic therapy, especially in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Potential

Celecoxib derivatives, including benzenesulfonamides, have been synthesized and shown to possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These findings suggest potential for the development of therapeutic agents (Küçükgüzel et al., 2013).

Inhibition of Tumor Growth

A novel small molecule HIF-1 pathway inhibitor, structurally related to benzenesulfonamides, has been found to antagonize tumor growth in animal models of cancer. This discovery opens avenues for chemical modifications to improve pharmacological properties for cancer therapy development (Mun et al., 2012).

Phospholipase A2 Inhibition for Myocardial Infarction

A series of benzenesulfonamide derivatives have been prepared as membrane-bound phospholipase A2 inhibitors. These compounds have shown significant potential in reducing the size of myocardial infarction in animal models, highlighting their therapeutic potential (Oinuma et al., 1991).

Efficient Synthesis of Arylethenesulfonamides

Research on the synthesis of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes presents an attractive method for the preparation of these compounds, widely employed in chemical and pharmaceutical fields. This process highlights the role of sulfonamides in facilitating efficient chemical syntheses (Aramini et al., 2003).

properties

IUPAC Name

(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-16-7-5-12-19(15-16)13-6-11-18-22(20,21)14-10-17-8-3-2-4-9-17/h2-4,8-10,14,16,18H,5-7,11-13,15H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLZHPRBQROERR-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CCCNS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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